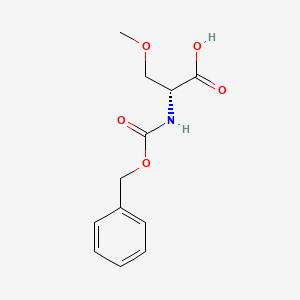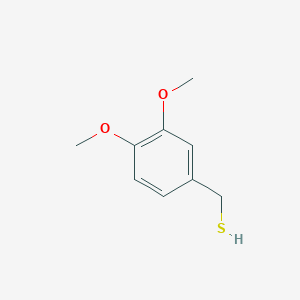![molecular formula C8H5BrO4 B1280131 5-Bromobenzo[1,3]dioxole-4-carboxylic acid CAS No. 72744-56-0](/img/structure/B1280131.png)
5-Bromobenzo[1,3]dioxole-4-carboxylic acid
概要
説明
5-Bromobenzo[1,3]dioxole-4-carboxylic acid: is an organic compound with the molecular formula C8H5BrO4 and a molecular weight of 245.03 g/mol . This compound is characterized by a bromine atom attached to a benzo[1,3]dioxole ring, which is further substituted with a carboxylic acid group. It is commonly used in various chemical syntheses and research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromobenzo[1,3]dioxole-4-carboxylic acid typically involves the bromination of benzo[1,3]dioxole-4-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The general steps are as follows:
Starting Material: Benzo[1,3]dioxole-4-carboxylic acid.
Bromination: The starting material is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light.
Purification: The product is purified using recrystallization or chromatography techniques to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large quantities of benzo[1,3]dioxole-4-carboxylic acid are brominated using industrial-grade brominating agents.
Continuous Processing: The reaction is carried out in continuous flow reactors to enhance efficiency and yield.
Automated Purification: Advanced purification techniques such as automated chromatography are employed to ensure high purity of the final product.
化学反応の分析
Types of Reactions
5-Bromobenzo[1,3]dioxole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution: Formation of various substituted benzo[1,3]dioxole derivatives.
Reduction: Formation of benzo[1,3]dioxole-4-methanol or benzo[1,3]dioxole-4-carbaldehyde.
Oxidation: Formation of benzo[1,3]dioxole-4,5-dicarboxylic acid.
科学的研究の応用
5-Bromobenzo[1,3]dioxole-4-carboxylic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: The compound is employed in the development of novel materials with specific electronic and optical properties.
Biological Research: It serves as a building block for the synthesis of biologically active molecules.
Chemical Synthesis: The compound is used in various organic synthesis reactions to create complex molecules.
作用機序
The mechanism of action of 5-Bromobenzo[1,3]dioxole-4-carboxylic acid depends on its specific application
Bromine Atom: The bromine atom can participate in halogen bonding and other interactions with biological molecules.
Carboxylic Acid Group: The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules.
Dioxole Ring: The dioxole ring provides structural stability and can participate in π-π interactions.
類似化合物との比較
Similar Compounds
4-Bromobenzoic Acid: Similar structure but lacks the dioxole ring.
5-Bromo-1,3-benzodioxole: Similar structure but lacks the carboxylic acid group.
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.
Uniqueness
5-Bromobenzo[1,3]dioxole-4-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group on the dioxole ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in various chemical syntheses .
特性
IUPAC Name |
5-bromo-1,3-benzodioxole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO4/c9-4-1-2-5-7(13-3-12-5)6(4)8(10)11/h1-2H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNXEXSQANVCKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50500989 | |
| Record name | 5-Bromo-2H-1,3-benzodioxole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50500989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72744-56-0 | |
| Record name | 5-Bromo-2H-1,3-benzodioxole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50500989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromobenzo[1,3]dioxole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1280049.png)
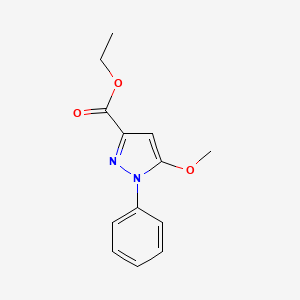
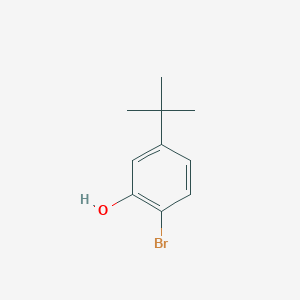
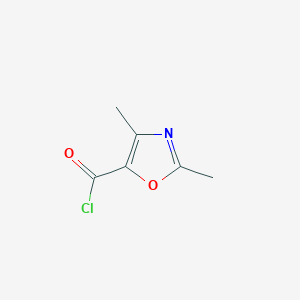
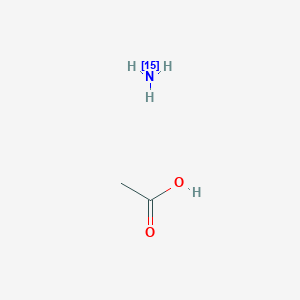



![2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid](/img/structure/B1280066.png)
